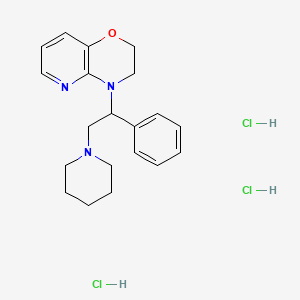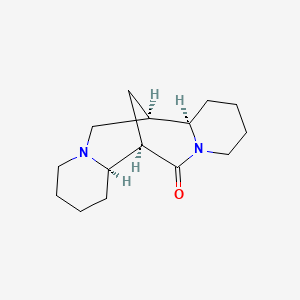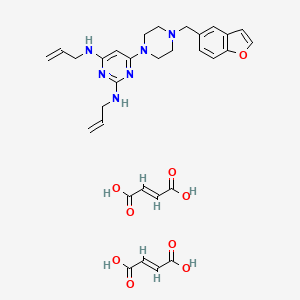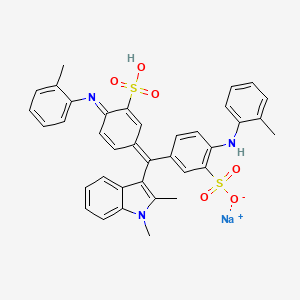
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is a complex organic compound that belongs to the class of thio-containing pyrimidines This compound is characterized by the presence of a morpholine ring, a pyrimidine ring, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester typically involves the reaction of 6-(4-morpholinyl)-4-pyrimidinethiol with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and thioesters.
Scientific Research Applications
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, ethyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, propyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the pyrimidine ring, along with the thioester linkage, allows for diverse chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
95546-87-5 |
|---|---|
Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl 2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C11H15N3O3S/c1-16-11(15)7-18-10-6-9(12-8-13-10)14-2-4-17-5-3-14/h6,8H,2-5,7H2,1H3 |
InChI Key |
AOGPRKTUKUKIIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=NC(=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



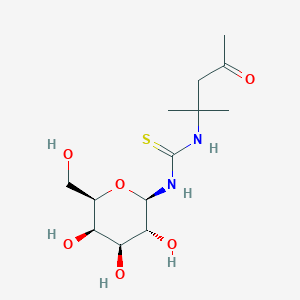
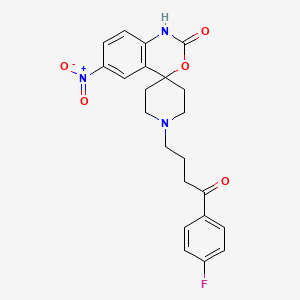
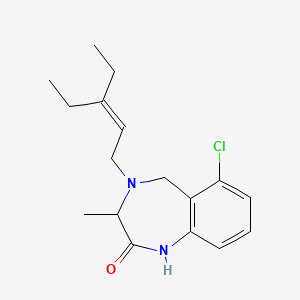

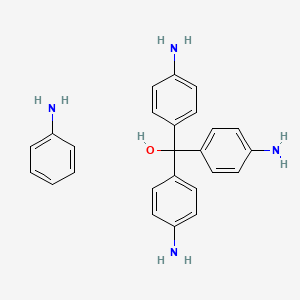
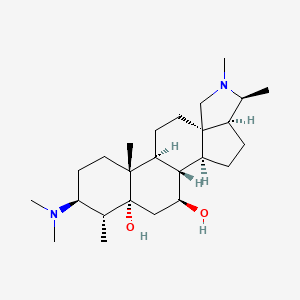
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)
